N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide

Description

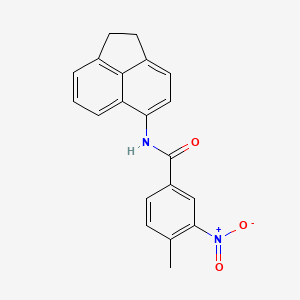

N-(1,2-Dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a 1,2-dihydroacenaphthylene core linked to a substituted benzamide moiety. The compound’s structure includes a 4-methyl group and a 3-nitro group on the benzene ring, which are electron-withdrawing and electron-donating substituents, respectively.

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-12-5-6-15(11-18(12)22(24)25)20(23)21-17-10-9-14-8-7-13-3-2-4-16(17)19(13)14/h2-6,9-11H,7-8H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHUUYCRQTNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide is a compound belonging to the class of acenaphthene derivatives, which are known for their diverse biological properties. This article provides a comprehensive overview of its biological activities, including antitumor, antimicrobial, anti-inflammatory, and other pharmacological effects. The mechanisms underlying these activities are explored alongside relevant case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C_{20}H_{16}N_{2}O_{3}

- Molecular Weight : 336.36 g/mol

- CAS Number : 4657-95-8

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Antitumor Activity

- The compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism involves:

- Antimicrobial Activity

- Anti-inflammatory Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes crucial for cancer cell survival and proliferation.

- DNA Interaction : It intercalates into DNA, leading to significant disruptions in cellular processes.

- ROS Generation : The compound induces oxidative stress through ROS production, contributing to its cytotoxic effects.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Enzyme inhibition, DNA intercalation | |

| Antimicrobial | Toxic intermediate production | |

| Anti-inflammatory | Inhibition of iNOS and COX enzymes |

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of this compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Action

In a comparative analysis against common pathogens such as Escherichia coli and Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL for bacteria and 10 µg/mL for fungi. The antimicrobial action was linked to the reduction of the nitro group leading to the formation of reactive species that damage microbial DNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound differs from similar derivatives in two key aspects:

Core Structure : Unlike thiazole-containing analogs (e.g., compounds 3c–3h and 4a–4d in and ), the target lacks a thiazole ring, directly linking the benzamide to the dihydroacenaphthylenyl group. This structural simplification may enhance synthetic accessibility or alter steric interactions in biological systems.

Substituent Effects : The 4-methyl-3-nitrobenzamide substituent distinguishes it from derivatives with methoxy, ethoxy, or halogenated groups. Nitro groups typically increase polarity and melting points compared to electron-donating substituents (e.g., methoxy in 4c), while methyl groups may improve lipophilicity .

Key Observations:

- Yield Trends : Thiazole-linked benzamides (e.g., 4c) achieve moderate yields (44–73%), influenced by steric and electronic effects of substituents. The target compound’s yield would depend on the efficiency of direct amide coupling.

- Melting Points : Nitro groups (as in the target) are expected to elevate melting points compared to methoxy or furan substituents due to increased polarity. For example, 4c (4-methoxybenzamide) melts at 210–214°C, whereas the nitro analog’s m.p. could theoretically exceed this range .

- Purity: HPLC purity for analogs exceeds 98%, suggesting rigorous purification protocols (e.g., recrystallization from ethanol/ethyl acetate mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.